4-Chlorobenzeneseleninic anhydride
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Overview
Description
4-Chlorobenzeneseleninic anhydride is an organoselenium compound with the molecular formula [ClC6H4Se(O)]2O. It is a derivative of benzeneseleninic anhydride, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its unique reactivity and is used in various chemical transformations.
Preparation Methods
4-Chlorobenzeneseleninic anhydride can be synthesized through several methods. One common synthetic route involves the oxidation of 4-chlorobenzeneseleninic acid. The reaction typically uses an oxidizing agent such as hydrogen peroxide or a peracid under controlled conditions to yield the anhydride. The reaction conditions often require careful temperature control and the use of solvents like dichloromethane to facilitate the reaction .
Chemical Reactions Analysis
4-Chlorobenzeneseleninic anhydride undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting sulfides to sulfoxides or selenides to selenoxides.
Reduction: The compound can be reduced back to 4-chlorobenzeneseleninic acid using reducing agents like sodium borohydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and the nature of the substrates involved .
Scientific Research Applications
4-Chlorobenzeneseleninic anhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s oxidative properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-chlorobenzeneseleninic anhydride involves its ability to act as an oxidizing agent. The selenium atom in the compound can undergo redox reactions, facilitating the transfer of oxygen atoms to substrates. This property is exploited in various chemical transformations, where the compound can oxidize sulfides, selenides, and other substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Comparison with Similar Compounds
4-Chlorobenzeneseleninic anhydride can be compared with other similar compounds such as:
Benzeneseleninic anhydride: Lacks the chlorine substituent, making it less reactive in certain electrophilic aromatic substitution reactions.
4-Bromobenzeneseleninic anhydride: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and selectivity in chemical reactions.
4-Iodobenzeneseleninic anhydride: Contains an iodine atom, which can influence its reactivity and the types of reactions it can undergo.
The presence of the chlorine atom in this compound makes it unique in terms of its reactivity and the types of chemical transformations it can facilitate .
Properties
CAS No. |
206986-80-3 |
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Molecular Formula |
C12H8Cl2O3Se2 |
Molecular Weight |
429.0 g/mol |
IUPAC Name |
(4-chlorophenyl)seleninyl 4-chlorobenzeneseleninate |
InChI |
InChI=1S/C12H8Cl2O3Se2/c13-9-1-5-11(6-2-9)18(15)17-19(16)12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
AVCNZRBUBYKGIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1Cl)[Se](=O)O[Se](=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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